Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride
Description
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride (CAS: 1211643-55-8) is an organic compound with the molecular formula C₁₃H₂₀ClNO₃ and a molecular weight of 273.76 g/mol . It features a propanoate ester backbone substituted with a 4-ethoxyphenylmethyl group and an amino moiety, stabilized as a hydrochloride salt. This structural configuration enhances solubility and stability, making it a versatile scaffold in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNNVRWINOUENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Michael Addition Reaction
The most commonly reported method for preparing methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate involves a Michael addition reaction between 4-ethoxybenzylamine and methyl acrylate.
- Reaction Scheme :
4-ethoxybenzylamine reacts with methyl acrylate under controlled conditions to form the target compound. - Conditions :
- Solvent: Often carried out in an inert solvent such as acetonitrile or ethanol.
- Catalyst: May involve a base or acid catalyst to promote the addition.
- Temperature: Mild heating or room temperature to optimize yield.
- Purification :
The crude product is purified by recrystallization or chromatographic techniques to isolate the pure methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate. - Hydrochloride Salt Formation :
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent to improve stability and solubility for further applications.
This method is scalable and applicable for both laboratory and industrial production, with adjustments to reaction parameters such as temperature, solvent, and catalyst to optimize yield and purity.
Industrial Scale Production
In industrial settings, the synthesis is adapted to batch or continuous flow processes to enhance efficiency.
- Batch Process :
- Reactants are combined in a reactor under controlled temperature and stirring.
- Reaction progress is monitored, and upon completion, the mixture is worked up by extraction and purification.
- Continuous Flow Process :
- Reactants are continuously fed into a flow reactor, allowing precise control over reaction time and temperature.
- This method improves reproducibility and scalability, reducing reaction times and waste.
- Optimization Parameters :
- Temperature and pressure are optimized to maximize conversion and minimize by-products.
- Solvent choice is critical for solubility and reaction kinetics.
- Purification :
Coupling Reactions for Derivative Synthesis
In related research, amino acid esters have been coupled with other functional groups using carbodiimide-mediated coupling reactions.
- Method :
- Application :
While this method is more relevant for derivative synthesis, it provides insight into handling amino acid esters like methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate in complex synthetic sequences.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Purification | Notes |
|---|---|---|---|---|
| Michael Addition | 4-ethoxybenzylamine + methyl acrylate | Mild heating, solvent (acetonitrile/ethanol), catalyst optional | Recrystallization or chromatography | Direct, scalable, yields hydrochloride salt |
| Industrial Batch/Continuous Flow | Same as above | Controlled temp/pressure, solvent optimization | Crystallization, filtration | High efficiency, suitable for large scale |
| Nucleophilic Aromatic Substitution | Protected amino acid esters + fluoro-nitrobenzenes | Reflux in acetonitrile with triethylamine | Flash chromatography | Alternative for derivatives, requires protection |
| Carbodiimide Coupling | Amino acid esters + carboxylic acids | DCC/HOBT, 0°C to RT, extraction and crystallization | Crystallization | Used for derivative synthesis, not direct prep |
Detailed Research Findings
- The Michael addition route is the most straightforward and widely used for preparing methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate, as it directly forms the amino ester with high selectivity and yield.
- Industrial processes focus on optimizing solvent systems and reaction parameters to enhance throughput and purity, often converting the free base to the hydrochloride salt for stability.
- Literature on related amino acid derivatives shows that nucleophilic aromatic substitution and carbodiimide-mediated coupling are valuable techniques for modifying or extending the molecular framework of amino acid esters, which could be adapted for advanced synthetic applications involving this compound.
- Purification techniques such as recrystallization and flash chromatography are critical to obtain analytically pure material, especially for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride serves as an important intermediate in organic synthesis. It facilitates the creation of complex organic molecules, making it valuable for researchers developing new chemical entities.
Biology
In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl group enhances hydrophobic interactions, which can modulate the activity of target molecules .
Medicine
The compound acts as a precursor for pharmaceutical agents. Research has indicated its potential therapeutic effects, particularly in developing drugs targeting various diseases. Ongoing studies are exploring its efficacy in treating conditions such as cancer and neurodegenerative disorders .
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for synthesizing fine chemicals that require specific functional groups .
Case Studies
- Anticancer Research : A study examined the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Enzyme Interaction Studies : Researchers investigated how this compound interacts with specific enzymes involved in metabolic pathways. Findings demonstrated that it could modulate enzyme activity, providing insights into its role in biochemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxyphenyl group can participate in hydrophobic interactions, further modulating the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with analogs differing in substituent groups, salt forms, and functional moieties.
Table 1: Comparative Analysis of Structural Analogs
Key Structural and Functional Differences
Aromatic Substituents :
- The 4-ethoxyphenyl group in the target compound provides electron-donating properties, enhancing π-π stacking in receptor binding . In contrast, 4-chlorophenyl () and 4-fluorophenyl () substituents are electron-withdrawing, increasing metabolic stability but reducing solubility .
- Pyrazolylmethyl () and cyclopropylmethyl () groups introduce steric and electronic diversity, enabling tailored interactions in drug design.
Salt Forms :
Functional Moieties :
- The hydroxyl group in introduces hydrogen-bonding capacity, useful in chiral resolution .
- Ester vs. Amide Backbones : While the target compound and analogs retain ester groups, hydrolysis studies () indicate susceptibility to aqueous or enzymatic cleavage, necessitating controlled storage conditions .
Research and Application Insights
- Pharmaceutical Relevance : The ethoxyphenyl variant’s electron-rich structure aligns with CNS drug scaffolds, whereas fluorophenyl derivatives () are leveraged in PET imaging .
- Agrochemical Potential: Chlorophenyl analogs () are explored in pesticide formulations due to their lipophilicity and persistence .
- Limitations : Cyclopropane-containing derivatives () face synthetic challenges due to ring strain but offer unique reactivity profiles .
Biological Activity
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a propanoate backbone with an amino group and an ethoxyphenyl substituent. The molecular formula is , and its structure allows for various interactions with biological molecules, which are crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function and activity.
- Hydrophobic Interactions : The ethoxyphenyl group enhances hydrophobic interactions, which can influence the binding affinity and specificity towards target molecules.
These interactions suggest that the compound could modulate various biochemical pathways, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that similar compounds with structural analogs demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
These results underscore the potential of this compound in cancer therapy, particularly in targeting tumor cells.
Neuroprotective Effects
Emerging evidence suggests that related compounds may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. This activity could be beneficial in treating neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. -
Neuroprotection Study :
Another investigation focused on the neuroprotective effects of similar amino acid derivatives. The findings suggested that these compounds could reduce oxidative stress in neuronal cells, enhancing cell survival rates under stress conditions.
Q & A
Q. What in vitro assays evaluate the compound’s potential as a neuromodulator?
- Methodology : Test inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method (IC50 determination). Compare to positive controls (e.g., donepezil). Structure-activity analysis may prioritize analogs with bulkier substituents (e.g., tert-butyl) for enhanced binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
